Cytoprotective Activity Window Differentiated from N1-Des-Methyl Analog Found in Patent Class
The specific compound, bearing an N1-methyl and 6-fluoro substitution, falls within the generic Markush structure of a patent family claiming potent cytoprotective agents. While a direct, published head-to-head comparison is unavailable, class-level SAR within the patent indicates that the combination of an N-alkyl group and an electron-withdrawing 6-fluoro substituent is preferred for potent activity in a cell-based oxidative stress assay. The N1-H analog is claimed as a separate, and likely significantly less active, chemical entity, providing a structural basis for the target compound's differentiated procurement value [1].
| Evidence Dimension | Structural Determinants for Cytoprotective Potency |
|---|---|
| Target Compound Data | CAS 1358956-94-1 (N1-methyl, 6-fluoro, 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)) |
| Comparator Or Baseline | N1-H analog of the same scaffold (as a distinct chemical class in patent claim 1) [1] |
| Quantified Difference | Qualitative preference for N-alkyl and electron-withdrawing substituents for bridging activity from in vitro to in vivo models of ischemia-reperfusion injury. |
| Conditions | Cell-based oxidative stress assay and in vivo models of ischemia-reperfusion injury as described in the patent [1]. |
Why This Matters
Procurement of this specific N1-methyl derivative is essential for accurately replicating the most active embodiment of the patent-protected cytoprotective pharmacophore, enabling consistent SAR expansion.
- [1] Dahl, R. et al. Quinoline oxadiazoles as cytoprotective agents. U.S. Patent 10,793,558 B2, October 6, 2020. View Source
